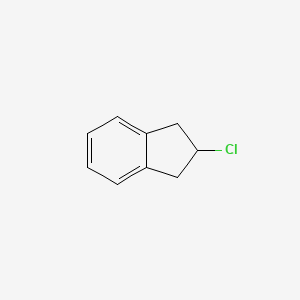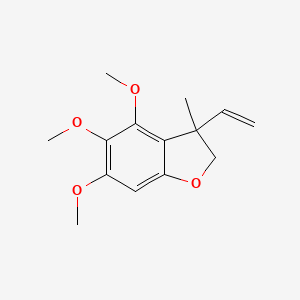
2-(tert-Butyltellanyl)-2-methylpropane
Overview
Description
2-(tert-Butyltellanyl)-2-methylpropane: is an organotellurium compound characterized by the presence of a tellurium atom bonded to a tert-butyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butyltellanyl)-2-methylpropane typically involves the reaction of tellurium with tert-butyl lithium and 2-methylpropane. The reaction is carried out under an inert atmosphere to prevent oxidation of the tellurium. The general reaction scheme is as follows:
-
Formation of tert-Butyl Lithium:
- Reaction:
tert-Butyl chloride+Li→tert-Butyl lithium+LiCl
Reagents: tert-Butyl chloride, lithium metal
Conditions: Anhydrous conditions, low temperature
- Reaction:
-
Reaction with Tellurium:
- Reagents: tert-Butyl lithium, elemental tellurium
- Conditions: Inert atmosphere, low temperature
- Reaction:
tert-Butyl lithium+Te→tert-Butyltellanyl lithium
-
Formation of this compound:
- Reagents: tert-Butyltellanyl lithium, 2-methylpropane
- Conditions: Inert atmosphere, room temperature
- Reaction:
tert-Butyltellanyl lithium+2-methylpropane→this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(tert-Butyltellanyl)-2-methylpropane undergoes various chemical reactions, including:
-
Oxidation:
- Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate
- Conditions: Aqueous or organic solvents, room temperature to elevated temperatures
- Products: Oxidized tellurium species, such as tellurium dioxide
-
Reduction:
- Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride
- Conditions: Anhydrous conditions, room temperature to low temperatures
- Products: Reduced tellurium species, such as tellurium hydrides
-
Substitution:
- Reagents: Nucleophiles such as halides or alkoxides
- Conditions: Organic solvents, room temperature to elevated temperatures
- Products: Substituted tellurium compounds
Common Reagents and Conditions:
- Oxidizing Agents: Hydrogen peroxide, potassium permanganate
- Reducing Agents: Sodium borohydride, lithium aluminum hydride
- Nucleophiles: Halides, alkoxides
- Solvents: Aqueous or organic solvents, anhydrous conditions
Scientific Research Applications
2-(tert-Butyltellanyl)-2-methylpropane has several scientific research applications, including:
-
Chemistry:
- Used as a reagent in organic synthesis for the introduction of tellurium into organic molecules.
- Employed in the synthesis of tellurium-containing polymers and materials.
-
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
-
Medicine:
- Explored for its potential use in drug development, particularly in the design of tellurium-based therapeutics.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
-
Industry:
- Utilized in the production of tellurium-containing materials with unique electronic and optical properties.
- Applied in the development of catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(tert-Butyltellanyl)-2-methylpropane involves its interaction with molecular targets and pathways in biological systems. The tellurium atom in the compound can form covalent bonds with nucleophilic sites in biomolecules, leading to the modulation of their activity. The compound’s effects are mediated through the following pathways:
-
Covalent Bond Formation:
- Interaction with thiol groups in proteins, leading to the inhibition of enzyme activity.
- Binding to nucleophilic sites in nucleic acids, affecting DNA and RNA function.
-
Redox Modulation:
- Participation in redox reactions, influencing cellular redox balance.
- Generation of reactive oxygen species, leading to oxidative stress and cell damage.
Comparison with Similar Compounds
2-(tert-Butyltellanyl)-2-methylpropane can be compared with other similar organotellurium compounds, such as:
-
tert-Butylphenyl telluride:
- Similar structure with a phenyl group instead of a methyl group.
- Exhibits different reactivity and applications due to the presence of the phenyl group.
-
3-(tert-Butyltellanyl)propanenitrile:
- Contains a nitrile group instead of a methyl group.
- Different chemical properties and applications due to the presence of the nitrile group.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct reactivity and properties
Properties
IUPAC Name |
2-tert-butyltellanyl-2-methylpropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18Te/c1-7(2,3)9-8(4,5)6/h1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXNVGDOZGTMKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Te]C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Te | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30543253 | |
| Record name | 2-(tert-Butyltellanyl)-2-methylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30543253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83817-35-0 | |
| Record name | 2-(tert-Butyltellanyl)-2-methylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30543253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di(tert-butyl) Telluride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


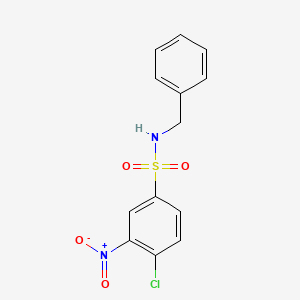
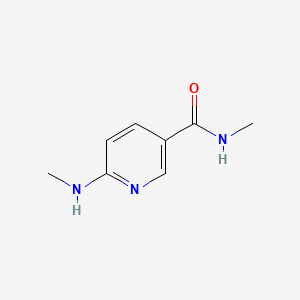

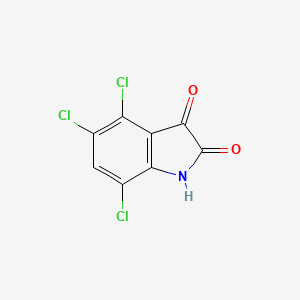
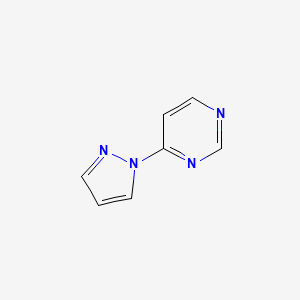
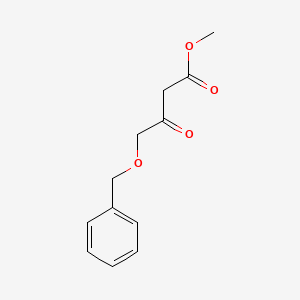

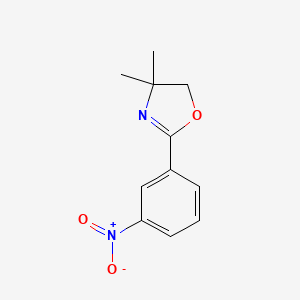

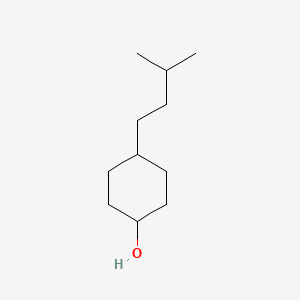
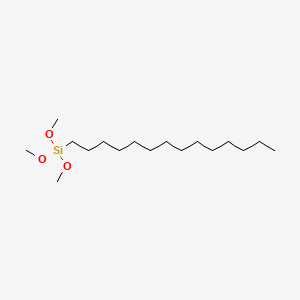
![2,5-Pyrrolidinedione, 1-[(2-thienylcarbonyl)oxy]-](/img/structure/B3057614.png)
